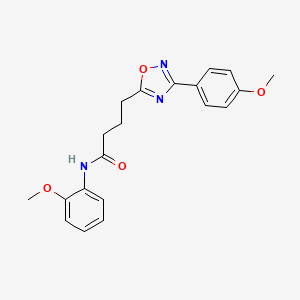
N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as MOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOB is a heterocyclic compound that contains an oxadiazole ring and a butanamide moiety.
Mechanism of Action
The mechanism of action of MOB is not fully understood, but studies have suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MOB has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Biochemical and Physiological Effects:
MOB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MOB can inhibit the production of prostaglandins, which are involved in the inflammatory response. MOB has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. In animal studies, MOB has been shown to reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
MOB has several advantages for lab experiments, including its high purity and stability. MOB is also relatively easy to synthesize, making it a cost-effective option for researchers. However, MOB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of MOB. One area of interest is the development of MOB-based fluorescent probes for the detection of metal ions. Another area of interest is the synthesis of MOB derivatives with improved solubility and bioavailability for use in medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of MOB and its potential applications in various fields.
Conclusion:
In conclusion, MOB is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. MOB has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use as a fluorescent probe and building block for the synthesis of organic semiconductors. While MOB has several advantages for lab experiments, including its high purity and stability, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to fully understand the potential of MOB in various fields and to develop improved MOB derivatives for use in medicinal chemistry.
Synthesis Methods
The synthesis of MOB involves the condensation of 2-methoxybenzoyl chloride with 4-methoxyphenylhydrazine to form the intermediate, which is then reacted with ethyl 4-bromobutyrate to yield MOB. The reaction proceeds under mild reaction conditions and yields high purity MOB.
Scientific Research Applications
MOB has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, MOB has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. MOB has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic semiconductors.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-15-12-10-14(11-13-15)20-22-19(27-23-20)9-5-8-18(24)21-16-6-3-4-7-17(16)26-2/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWGIUBUPPHPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N'-(4-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7696703.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7696715.png)
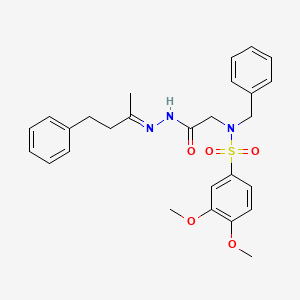
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696724.png)

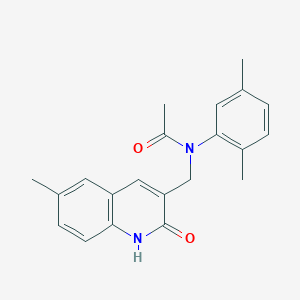
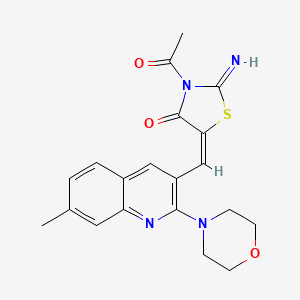
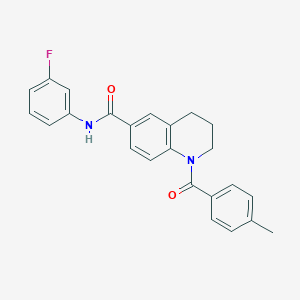
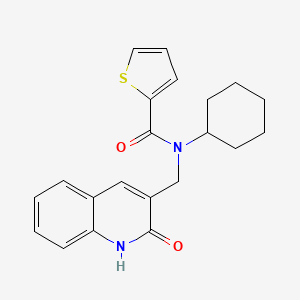


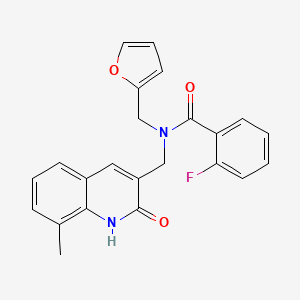
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7696809.png)